ethyl (4Z)-2-methyl-4-(4-methylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ETHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
- ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- ETHYL (4Z)-4-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO3/c1-4-26-22(25)20-16(3)23(18-8-6-5-7-9-18)21(24)19(20)14-17-12-10-15(2)11-13-17/h5-14H,4H2,1-3H3/b19-14- |
InChI Key |
JFFFLFKSZKWIKS-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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